2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c26-23(17-25-15-14-18-6-4-5-7-19(18)16-25)24-20-10-12-22(13-11-20)27-21-8-2-1-3-9-21/h1-13H,14-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZRVDNZXNLXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of the dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.
Acylation: The dihydroisoquinoline intermediate is then acylated with an appropriate acyl chloride or anhydride to introduce the acetamide functionality.
Phenoxyphenyl group introduction: The final step involves the coupling of the phenoxyphenyl group to the acetamide intermediate, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: The phenoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is structurally analogous to benzothiazole-isoquinoline derivatives reported in recent studies. Below is a detailed comparison based on synthesis, physicochemical properties, and biological activity.
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Benzothiazole vs. Phenoxyphenyl: The target compound replaces the benzothiazole ring (common in analogs like 4a–4p ) with a 4-phenoxyphenyl group.
- Halogen Substituents : Many analogs feature chloro (e.g., 4b , 4c ) or bromo (e.g., 4d , 4e , 4p ) groups on the benzothiazole ring , which enhance hydrophobic interactions and enzyme inhibition. The absence of halogens in the target compound may reduce selectivity for MAO-B or BChE compared to halogenated analogs .
Physicochemical Data:
- Melting Points: Benzothiazole analogs exhibit high melting points (240–260°C), suggesting crystalline stability . The phenoxyphenyl group may lower the melting point due to reduced symmetry.
- Mass Spectrometry : Analogs show precise ESI-MS alignment (e.g., 4d : calcd. 477.0573, found 477.0578 ), confirming structural integrity.
Enzyme Inhibition:
- MAO-B and BChE Selectivity: Benzothiazole derivatives (e.g., 4a–4p) demonstrate potent MAO-B inhibition (IC50 ~nM range) and polypharmacological activity against BChE . The phenoxyphenyl variant’s activity remains uncharacterized but is hypothesized to show altered selectivity due to the absence of halogen interactions.
- Comparison to Acetamide-Type Inhibitors: Milacemide and safinamide (MAO-B inhibitors) lack the dihydroisoquinoline core, highlighting the structural uniqueness of this compound class .
Neuroprotective Potential:
The dihydroisoquinoline moiety may enhance blood-brain barrier penetration compared to simpler acetamides (e.g., N-(4-hydroxyphenyl)acetamide ), though in vivo studies are needed.
Biological Activity
2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide, also known by its CAS number 499116-43-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H23N3O2
- Molecular Weight : 401.5 g/mol
- IUPAC Name : this compound
Research indicates that compounds related to this compound may exhibit various biological activities through multiple mechanisms:
- Antifungal Activity : A study evaluated the antifungal properties of similar isoquinoline derivatives against several phytopathogenic fungi. The results suggested promising antifungal activity, indicating a potential application in agricultural settings .
- Inhibition of Transporters : Compounds structurally related to this acetamide have been identified as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). This suggests a potential role in treating mood disorders and other neuropsychiatric conditions .
- Antitumor Effects : Preliminary studies have shown that derivatives of this compound may inhibit tumor growth by affecting key signaling pathways involved in cancer progression. The combination of such compounds with existing therapies could enhance antitumor efficacy .
Antifungal Activity
A specific study focused on a series of 3,4-dihydroisoquinoline derivatives, including the target compound. The researchers reported that certain derivatives exhibited significant antifungal activity against Fusarium oxysporum and other pathogens. The structure-activity relationship (SAR) highlighted that modifications on the phenyl ring could enhance bioactivity .
Neurotransmitter Transport Inhibition
In another study, a closely related compound was tested for its ability to inhibit neurotransmitter transporters. The results indicated that these compounds could effectively block SERT and NET with IC50 values in the low micromolar range. This suggests potential applications in treating depression and anxiety disorders .
Antitumor Potential
Research involving combinations of various isoquinoline derivatives revealed significant antitumor effects in vitro and in vivo models. For example, the combination therapy using these compounds showed improved efficacy compared to monotherapy by downregulating critical pathways involved in tumor survival and proliferation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2 |
| Molecular Weight | 401.5 g/mol |
| Antifungal Activity | Active against Fusarium |
| SERT Inhibition IC50 | Low micromolar range |
| Antitumor Efficacy | Enhanced with combination |
Q & A
Q. What are the recommended synthetic routes and analytical methods to confirm the structural integrity of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide?
The compound can be synthesized via multi-step reactions involving condensation, nucleophilic substitution, or amide coupling. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to link the dihydroisoquinoline and phenoxyphenyl moieties .
- Heterocyclic ring construction : Optimize cyclization conditions (e.g., acid catalysis or microwave-assisted synthesis) for the dihydroisoquinoline scaffold .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol.
Q. Analytical validation :
- NMR spectroscopy : Confirm hydrogen environments (e.g., dihydroisoquinoline NH at δ 3.5–4.5 ppm) and aromatic proton splitting patterns .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+) with high-resolution MS (HRMS) for exact mass matching .
- HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Q. What spectroscopic and chromatographic techniques are critical for assessing the compound’s purity and stability?
- Stability under storage : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) using HPLC to detect hydrolysis byproducts (e.g., free amine or carboxylic acid derivatives) .
- IR spectroscopy : Track carbonyl stretching frequencies (C=O at ~1650–1700 cm⁻¹) to detect hydrolysis or oxidation .
- X-ray crystallography : Resolve ambiguous NMR signals by determining the crystal structure, particularly for stereoisomers .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products during synthesis?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps to reduce undesired homocoupling byproducts .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reaction rate and selectivity .
- Temperature control : Use microwave-assisted synthesis (80–120°C) to shorten reaction times and improve dihydroisoquinoline cyclization efficiency .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s biological activity?
- Functional group modifications : Synthesize analogs with halogen substitutions (e.g., F, Cl) on the phenoxyphenyl ring to assess effects on target binding .
- Bioisosteric replacements : Replace the acetamide group with sulfonamide or urea to probe hydrogen-bonding interactions .
- In vitro assays : Test analogs against enzyme targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinity .
Q. How to resolve contradictory data in biological activity studies (e.g., conflicting IC₅₀ values)?
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate experiments across labs .
- Metabolic stability : Test if cytochrome P450-mediated degradation in certain cell lines reduces apparent potency .
- Solubility adjustments : Use co-solvents (DMSO ≤0.1%) or lipid-based formulations to ensure compound bioavailability in cellular assays .
Q. What computational approaches are effective for predicting binding modes and off-target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., dihydroisoquinoline binding to ATP pockets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrophobic contacts with Phe-80) .
- Off-target screening : Query databases like ChEMBL with similarity search tools (Tanimoto coefficient >0.85) to predict unintended targets .
Q. How to investigate the compound’s stability under physiological conditions (e.g., plasma, buffer solutions)?
- Plasma stability assay : Incubate with human plasma (37°C, 24h) and quantify parent compound degradation via LC-MS/MS .
- pH-dependent hydrolysis : Test stability in buffers (pH 1–9) to identify labile bonds (e.g., amide hydrolysis at pH <2) .
Q. What strategies enhance selectivity in enzyme inhibition assays?
- Kinase profiling : Screen against panels of 50+ kinases to identify selectivity cliffs (e.g., >100-fold selectivity for kinase X over Y) .
- Allosteric site targeting : Design analogs that bind outside conserved ATP pockets to reduce off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
